3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid

Medicinal chemistry Molecular recognition Fragment-based drug design

3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid (CAS 2411199-05-6) is a heterocyclic building block belonging to the imidazole-4-carboxylic acid family, distinguished by the simultaneous presence of an N‑hydroxy (3‑OH) group, a 5‑CF₃ substituent, and a 4‑COOH function. Its computed molecular weight is 196.08 g·mol⁻¹, with an XLogP3 of 1.4, two hydrogen‑bond donors, seven hydrogen‑bond acceptors, and a topological polar surface area of 75.4 Ų.

Molecular Formula C5H3F3N2O3
Molecular Weight 196.085
CAS No. 2411199-05-6
Cat. No. B2619823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid
CAS2411199-05-6
Molecular FormulaC5H3F3N2O3
Molecular Weight196.085
Structural Identifiers
SMILESC1=NC(=C(N1O)C(=O)O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O3/c6-5(7,8)3-2(4(11)12)10(13)1-9-3/h1,13H,(H,11,12)
InChIKeyLFUQQDWKPHLVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Properties of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic Acid (CAS 2411199-05-6)


3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid (CAS 2411199-05-6) is a heterocyclic building block belonging to the imidazole-4-carboxylic acid family, distinguished by the simultaneous presence of an N‑hydroxy (3‑OH) group, a 5‑CF₃ substituent, and a 4‑COOH function [1]. Its computed molecular weight is 196.08 g·mol⁻¹, with an XLogP3 of 1.4, two hydrogen‑bond donors, seven hydrogen‑bond acceptors, and a topological polar surface area of 75.4 Ų [1]. These physicochemical descriptors place the compound at the intersection of fluorinated heterocycle chemistry and N‑hydroxy‑functionalized scaffolds, a combination that is rare among commercially available imidazole‑4‑carboxylic acid analogs and has direct implications for molecular recognition, solubility, and derivatization potential.

Why Generic Imidazole-4-carboxylic Acids Cannot Substitute for 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic Acid (CAS 2411199-05-6) in Structure-Activity Programs


Imidazole‑4‑carboxylic acid derivatives vary dramatically in their hydrogen‑bond capacity, ionization state at physiological pH, and lipophilicity depending on the nature and position of substituents [1]. The N‑hydroxy group of the target compound introduces a distinct proton‑donor site with a pKa near 7.2, ensuring partial anionic character at pH 7.4 that is absent in the parent 5‑(trifluoromethyl)‑1H‑imidazole‑4‑carboxylic acid (predicted pKa ≈ 11 for the ring NH) [2]. Furthermore, the CF₃ group elevates lipophilicity (XLogP3 = 1.4) relative to the unsubstituted imidazole‑4‑carboxylic acid (XLogP3 ≈ ‑0.1), while the added oxygen atom maintains acceptable polar surface area [1]. These orthogonal modulations mean that substituting the target with a simpler analog will alter the molecule's charge state, hydrogen‑bond network, and partition coefficient, directly affecting target engagement, solubility, and pharmacokinetic profile in ways that cannot be compensated by formulation alone.

Quantified Differentiation Evidence for 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic Acid (CAS 2411199-05-6) vs. Closest Analogs


Hydrogen‑Bond Donor/Acceptor Count vs. Unsubstituted Imidazole-4-carboxylic Acid (CAS 1072-84-0)

The target compound provides two hydrogen‑bond donors (N‑OH and COOH) and seven hydrogen‑bond acceptors, significantly more than the parent imidazole‑4‑carboxylic acid, which offers only two donors and three acceptors [1][2]. This 2.3‑fold increase in acceptor count expands the compound's capacity for directional intermolecular interactions, directly influencing binding enthalpy in biological targets.

Medicinal chemistry Molecular recognition Fragment-based drug design

N‑Hydroxy pKa (~7.2) vs. NH‑Analog pKa (~11): Ionization State at Physiological pH

The 3‑hydroxy (N‑OH) group of the target compound has an experimentally determined pKa of ≈7.22 in 1‑hydroxyimidazole systems [1]. In contrast, the ring NH of 5‑(trifluoromethyl)‑1H‑imidazole‑4‑carboxylic acid (CAS 840490‑23‑5) is predicted to have a pKa of 11.04 ± 0.10 . At pH 7.4, the target exists as roughly 50 % anion, whereas the comparator remains >99 % neutral. This difference has profound consequences for solubility, passive membrane permeability, and protein binding.

Physicochemical profiling Drug-likeness Permeability

Lipophilicity (XLogP3) Modulation by Simultaneous CF₃ and N‑OH Substitution

The target compound exhibits an XLogP3 of 1.4, as computed by PubChem [1]. The closest direct analog, 5‑(trifluoromethyl)‑1H‑imidazole‑4‑carboxylic acid, has a lower XLogP3 of 0.8 [2]. The counter‑intuitive increase in logP upon addition of the oxygen atom arises from the N‑hydroxy group reducing the imidazole ring's basicity, thereby suppressing ionization‑driven hydrophilicity. Compared with the parent imidazole‑4‑carboxylic acid (XLogP3 ≈ ‑0.1) , the target gains 1.5 log units of lipophilicity from the combined substituents.

Lipophilicity CNS drug design ADMET

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Window

The target compound's TPSA of 75.4 Ų [1] falls below the 140 Ų threshold associated with acceptable oral absorption, while remaining above the 60 Ų lower bound often observed for CNS‑penetrant molecules. The comparator 5‑(trifluoromethyl)‑1H‑imidazole‑4‑carboxylic acid has a lower TPSA of 55.4 Ų [2], placing it closer to the excessively lipophilic space where poor solubility is common. The additional 20 Ų contributed by the N‑OH oxygen improves aqueous solvation without crossing into the poor‑permeability region.

Drug-likeness Oral bioavailability Veber rules

Procurement‑Relevant Application Scenarios for 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic Acid (CAS 2411199-05-6)


Fragment‑Based Lead Discovery Targeting Enzymes with Carboxylate‑Binding Pockets

The combination of a carboxylic acid (for salt‑bridge formation), an N‑OH group (additional H‑bond donor/acceptor), and a lipophilic CF₃ group (filling hydrophobic sub‑pockets) makes this compound an ideal fragment for screening against proteases, kinases, and metalloenzymes where simultaneous polar and non‑polar contacts drive affinity [1]. The higher HBA count and balanced XLogP3 = 1.4 increase the probability of detecting hits in biophysical assays (e.g., SPR, DSF) compared to simpler imidazole‑4‑carboxylic acids.

Prodrug Design via Esterification of the 3‑Hydroxy Group

The N‑hydroxy function serves as a chemical handle for ester prodrug formation (e.g., acetyl, pivaloyl), temporarily masking the polar surface area and improving membrane permeability [1][2]. Upon intracellular esterase cleavage, the active N‑OH species is regenerated with pKa ≈ 7.2, enabling pH‑dependent cellular trapping. This strategy is not available with the non‑hydroxylated 5‑(trifluoromethyl)‑1H‑imidazole‑4‑carboxylic acid (CAS 840490‑23‑5).

CNS‑Penetrant Inhibitor Scaffolds

With XLogP3 = 1.4 and TPSA = 75.4 Ų, the compound resides within the favorable CNS multiparameter optimization (MPO) space [1]. Medicinal chemistry teams pursuing kinase or phosphodiesterase inhibitors for neurodegenerative or psychiatric indications can leverage this scaffold as a privileged fragment, achieving brain exposure without the excessive lipophilicity (XLogP3 > 3) that often leads to hERG binding and phospholipidosis risk.

Metal‑Chelating Building Block for Imaging and Theranostics

The imidazole ring nitrogen, the 3‑OH oxygen, and the carboxylic acid moiety create a tridentate metal‑binding motif suitable for chelating transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺) [1]. This property is valuable for designing MRI contrast agents, PET imaging probes, or metalloenzyme inhibitors. The CF₃ group enables ¹⁹F NMR monitoring of metal‑binding events, a capability absent in non‑fluorinated imidazole‑4‑carboxylic acids.

Quote Request

Request a Quote for 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.